

Spectroscopic Profile of 2-(4-Bromophenyl)benzothiazole: A Technical Guide

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Compound of Interest

Compound Name: **2-(4-Bromophenyl)benzothiazole**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(4-Bromophenyl)benzothiazole**, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

2-(4-Bromophenyl)benzothiazole is a heterocyclic compound of significant interest due to its versatile applications in the synthesis of biologically active molecules and functional materials. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control in research and development. This guide presents a consolidated summary of its ^1H NMR, ^{13}C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data

The spectroscopic data for **2-(4-Bromophenyl)benzothiazole** has been compiled and organized into the following tables for clarity and ease of comparison.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides detailed information about the proton environments in the molecule. The expected chemical shifts and coupling constants for **2-(4-**

Bromophenyl)benzothiazole are summarized below. The assignments are based on the analysis of structurally similar compounds and predicted spectral data.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4'	~8.10	d	~8.5
H-7'	~7.95	d	~8.1
H-2'', H-6''	~7.90	d	~8.7
H-3'', H-5''	~7.65	d	~8.7
H-5'	~7.50	t	~7.7
H-6'	~7.40	t	~7.6

Note: The assignments for the benzothiazole protons (H-4', H-5', H-6', H-7') and the bromophenyl protons (H-2'', H-3'', H-5'', H-6'') are based on typical aromatic coupling patterns and substituent effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectral data for **2-(4-Bromophenyl)benzothiazole** is presented below.[\[1\]](#)

Carbon Assignment	Chemical Shift (δ , ppm)
C=N (C-2')	~167.9
C-S (C-7a')	~154.1
C-3a'	~135.2
C-2"	~132.6
C-3", C-5"	~132.2
C-4"	~128.8
C-4'	~126.6
C-6'	~126.5
C-5'	~125.3
C-Br (C-1")	~125.1
C-7'	~123.4
C-1'	~121.7

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The characteristic vibrational frequencies for **2-(4-Bromophenyl)benzothiazole** are listed below.

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
~3060	C-H Aromatic Stretch	Medium
~1600	C=N Stretch (Benzothiazole)	Strong
~1580, 1470	C=C Aromatic Ring Stretch	Medium-Strong
~1070	C-Br Stretch	Strong
~830	p-Substituted Benzene C-H Bend	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The key mass spectral data for **2-(4-Bromophenyl)benzothiazole** are summarized below.[\[1\]](#)

m/z	Assignment	Relative Abundance
291/289	[M] ⁺ (Molecular Ion)	High
210	[M - Br] ⁺	Moderate
134	[C ₇ H ₄ NS] ⁺	High
108	[C ₆ H ₄ S] ⁺	Moderate

Note: The presence of bromine results in characteristic isotopic peaks (M and M+2) with approximately equal intensity.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **2-(4-Bromophenyl)benzothiazole** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer at room temperature. For ¹H NMR, 16 to 32 scans are typically acquired, while for ¹³C NMR, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

The IR spectrum of solid **2-(4-Bromophenyl)benzothiazole** can be obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed

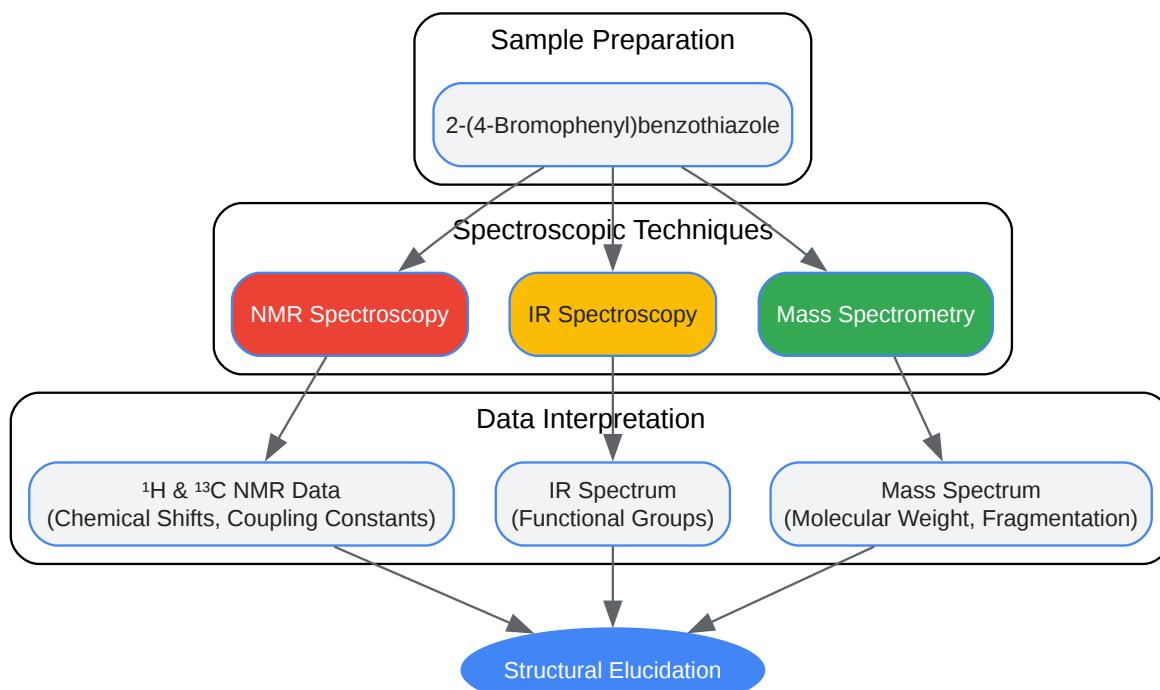
into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectral analysis is performed using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is ionized by a 70 eV electron beam. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of an organic compound like **2-(4-Bromophenyl)benzothiazole** is depicted in the following diagram.



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Caption: General workflow for spectroscopic analysis.

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